An In-depth Technical Guide to Diisoamyl Malate (CAS 1587-19-5)
An In-depth Technical Guide to Diisoamyl Malate (CAS 1587-19-5)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Diisoamyl malate (CAS 1587-19-5) is a diester of malic acid and isoamyl alcohol, recognized for its significant role as an emollient and skin-conditioning agent in the cosmetics and personal care industries.[1] This guide provides a comprehensive technical overview of its chemical and physical properties, analytical methodologies for its characterization, its mechanism of action in topical applications, and its safety profile. By synthesizing data from established chemical databases, regulatory assessments, and scientific literature, this document serves as an authoritative resource for professionals engaged in formulation science, chemical research, and drug development.
Core Chemical Identity and Synthesis
Diisoamyl malate, systematically named bis(3-methylbutyl) 2-hydroxybutanedioate, is characterized by a central malic acid core esterified with two branched isoamyl alcohol chains.[1] This structure imparts a unique combination of polarity from the hydroxyl and ester groups and non-polarity from the alkyl chains, which dictates its physicochemical behavior and functional applications.
Chemical Structure and Identifiers
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IUPAC Name: bis(3-methylbutyl) 2-hydroxybutanedioate[1]
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CAS Number: 1587-19-5
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Molecular Formula: C₁₄H₂₆O₅[1]
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Molecular Weight: 274.35 g/mol [1]
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Synonyms: Diisopentyl malate, Butanedioic acid, hydroxy-, bis(3-methylbutyl) ester
Synthesis Pathway
The primary industrial synthesis of Diisoamyl malate is achieved through the Fischer esterification of malic acid with isoamyl alcohol.[2] This reaction is typically catalyzed by a strong acid, such as sulfuric acid, to achieve a high yield. The general reaction is as follows:
Malic Acid + 2 Isoamyl Alcohol ⇌ Diisoamyl Malate + 2 H₂O
Optimizing reaction conditions, such as temperature, catalyst concentration, and removal of water, is crucial for driving the equilibrium towards the product and maximizing the purity of the final compound.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of Diisoamyl malate is essential for its application in formulations and for quality control.
Physicochemical Data
The following table summarizes the key physicochemical properties of Diisoamyl malate.
| Property | Value | Source |
| Physical State | Liquid | Assumed at 25°C |
| Boiling Point | 346.9 ± 25.0 °C (Predicted) | N/A |
| Density | 1.003 ± 0.06 g/cm³ (Predicted) | N/A |
| Refractive Index | 1.447 (Predicted) | N/A |
| Water Solubility | 305.7 mg/L @ 25 °C (Estimated) | [3] |
| logP (Octanol/Water) | 2.70 (Estimated) | [3] |
Note: Predicted values are generated from computational models and should be confirmed by experimental data where critical.
Spectroscopic Profile
Spectroscopic analysis is fundamental for the structural elucidation and purity verification of Diisoamyl malate.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[4]
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¹H-NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the isoamyl groups, including a doublet for the terminal methyl groups, a multiplet for the methine proton, and triplets for the methylene groups adjacent to the ester oxygen and the methine group. The protons on the malic acid backbone would appear as distinct multiplets.
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¹³C-NMR (Predicted): The carbon NMR spectrum will display signals corresponding to the carbonyl carbons of the ester groups, the carbon bearing the hydroxyl group, and the aliphatic carbons of the isoamyl chains. The presence of two ester groups and the hydroxyl group will influence the chemical shifts of the adjacent carbons.[4]
The FT-IR spectrum of Diisoamyl malate is characterized by the vibrational frequencies of its functional groups.[5]
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3450 (broad) | O-H Stretch | Hydroxyl |
| 2960-2870 | C-H Stretch | Alkyl |
| ~1740 (strong) | C=O Stretch | Ester |
| 1250-1000 | C-O Stretch | Ester |
The strong carbonyl absorption is a key diagnostic feature for esters.[5]
Electron Ionization Mass Spectrometry (EI-MS) of Diisoamyl malate would result in a molecular ion peak (M⁺) at m/z 274. The fragmentation pattern is expected to show losses of the isoamyl groups and fragments characteristic of the malic acid core. Common fragmentation pathways for esters include cleavage at the C-O bond and McLafferty rearrangement.[6][7]
Analytical Methodology: Purity Assessment by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of Diisoamyl malate and potential impurities in a sample.[8]
Experimental Protocol for GC-MS Analysis
The following protocol provides a step-by-step methodology for the purity assessment of Diisoamyl malate.
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Sample Preparation:
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Accurately weigh approximately 50 mg of the Diisoamyl malate sample into a 10 mL volumetric flask.
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Dissolve the sample in a suitable volatile organic solvent, such as dichloromethane or ethyl acetate, and dilute to the mark.
-
If necessary, perform a serial dilution to achieve a final concentration of approximately 10 µg/mL.[9]
-
-
Instrumentation and Conditions:
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Gas Chromatograph: Agilent 7890B or equivalent.
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Mass Spectrometer: Agilent 5977A or equivalent.
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Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.
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Carrier Gas: Helium at a constant flow of 1.0 mL/min.
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Injector Temperature: 280 °C.
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Injection Volume: 1 µL with a split ratio of 50:1.
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Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
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Ramp: 15 °C/min to 300 °C.
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Hold: 10 minutes at 300 °C.
-
-
MS Transfer Line Temperature: 290 °C.
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Ion Source Temperature: 230 °C.
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Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
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Scan Range: m/z 40-450.
-
-
Data Analysis:
-
Identify the Diisoamyl malate peak based on its retention time and mass spectrum.
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Integrate the peak area of Diisoamyl malate and any identified impurities.
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Calculate the purity of the sample as the percentage of the Diisoamyl malate peak area relative to the total peak area.
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Workflow Diagram
Caption: GC-MS workflow for purity analysis.
Applications and Mechanism of Action
The primary application of Diisoamyl malate is in the cosmetic and personal care industry, where it functions as a skin-conditioning agent and emollient.[1] It can also be used as a solvent and plasticizer in various formulations.[10]
Role as an Emollient
Emollients are substances that soften and soothe the skin.[11] Diisoamyl malate achieves this through several mechanisms:
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Occlusion: It forms a thin, non-greasy film on the skin's surface, which reduces transepidermal water loss (TEWL) and helps to maintain skin hydration.[11][12]
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Lubrication: It fills the spaces between corneocytes in the stratum corneum, creating a smoother skin surface and improving its texture and feel.[12][13]
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Barrier Support: By replenishing lipids in the skin's natural barrier, it helps to strengthen its protective function.[11]
The branched isoamyl chains of Diisoamyl malate contribute to its desirable sensory properties, such as good spreadability and a light, non-tacky feel, compared to linear-chain esters.[1]
Potential in Drug Delivery
Due to its biocompatibility and ability to form stable emulsions, Diisoamyl malate is being explored for its potential use in topical drug delivery systems. It may enhance the solubility and skin penetration of active pharmaceutical ingredients (APIs).
Safety and Regulatory Information
The safety of Diisoamyl malate for use in cosmetics has been evaluated by the Cosmetic Ingredient Review (CIR) Expert Panel.
Toxicological Profile
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Acute Oral Toxicity: Studies in rats have shown a low acute oral toxicity, with an LD50 greater than 5000 mg/kg.
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Dermal and Ocular Irritation: It is considered to be non-irritating to the skin and eyes.
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Sensitization: Diisoamyl malate is not considered to be a skin sensitizer.
Regulatory Status
The CIR Expert Panel has concluded that Diisoamyl malate is safe for use in cosmetic formulations in the present practices of use and concentration.[2][14][15] Although there were no reported uses of Diisoamyl malate in cosmetics at the time of the 2012 CIR review, it was assessed as part of a group of dialkyl malates and deemed safe.[15]
Conclusion
Diisoamyl malate is a versatile and safe ingredient with well-established applications in the cosmetics industry. Its unique chemical structure provides excellent emollient and skin-conditioning properties. The analytical methods outlined in this guide provide a framework for its quality control and characterization. For researchers and formulators, Diisoamyl malate offers a valuable tool for developing effective and aesthetically pleasing topical products.
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